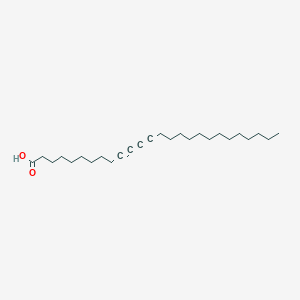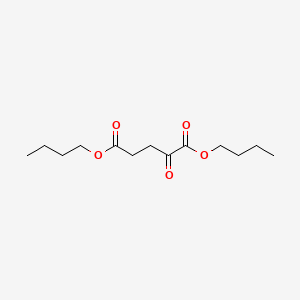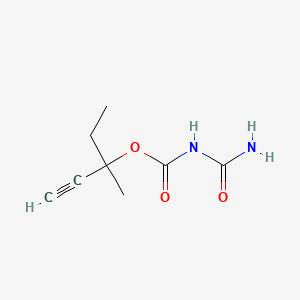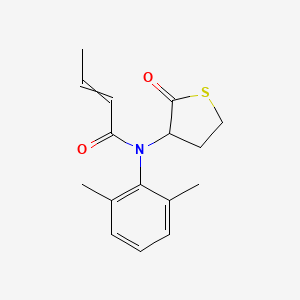
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene is an organochlorine compound with a complex structure. It is a derivative of benzene, where chlorine atoms and a dichlorophenoxy group are substituted at specific positions on the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene is typically synthesized through a multi-step process involving the chlorination of benzene derivatives. One common method involves the Sandmeyer reaction, where 3,5-dichloroaniline is converted to the desired product through a series of chlorination and substitution reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where benzene derivatives are treated with chlorine gas under controlled conditions. The reaction is typically carried out in the presence of catalysts to enhance the efficiency and yield of the desired product .
化学反応の分析
Types of Reactions
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, which can replace chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different chlorinated or dechlorinated compounds .
科学的研究の応用
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, pesticides, and other industrial products.
作用機序
The mechanism of action of 1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike its isomers, this compound has a higher degree of symmetry, leading to different reactivity and stability. Its unique structure also makes it suitable for specific applications where other isomers may not be as effective .
特性
CAS番号 |
76621-13-1 |
|---|---|
分子式 |
C12H5Cl5O |
分子量 |
342.4 g/mol |
IUPAC名 |
1,3,5-trichloro-2-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-7(14)3-9(2-6)18-12-10(16)4-8(15)5-11(12)17/h1-5H |
InChIキー |
QZWNZTBNKKZIBR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















